Cas no 63086-16-8 (3,6-Dichloro-2-iodophenol)

3,6-Dichloro-2-iodophenol is a halogenated aromatic compound known for its distinct properties. This compound exhibits excellent solubility in organic solvents, making it ideal for various applications in organic synthesis. Its unique halogenated structure imparts significant reactivity, enabling efficient transformations in chemical reactions. Additionally, its stability under various reaction conditions contributes to its reliability in chemical processes.
3,6-Dichloro-2-iodophenol structure
3,6-Dichloro-2-iodophenol structure
Product Name:3,6-Dichloro-2-iodophenol
CAS No:63086-16-8
MF:C6H3Cl2IO
MW:288.89789223671
CID:2789655
PubChem ID:71373387
Update Time:2025-07-18

3,6-Dichloro-2-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dichloro-2-iodophenol
    • DTXSID60796210
    • CS-0190787
    • Phenol, 3,6-dichloro-2-iodo-
    • 63086-16-8
    • E93827
    • Inchi: 1S/C6H3Cl2IO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
    • InChI Key: PMAYNFGBJWRVSQ-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=C(C=1O)Cl)Cl

Computed Properties

  • Exact Mass: 287.86057Da
  • Monoisotopic Mass: 287.86057Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2Ų

3,6-Dichloro-2-iodophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3,6-Dichloro-2-iodophenol

Professional Introduction to 3,6-Dichloro-2-iodophenol (CAS No: 63086-16-8)

3,6-Dichloro-2-iodophenol, identified by the Chemical Abstracts Service Number (CAS No) 63086-16-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its dichloro and iodo substituents on a phenolic ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing chloro groups and an electron-donating iodine atom imparts distinct reactivity, making it a versatile building block for the development of more complex molecules.

The structural motif of 3,6-Dichloro-2-iodophenol positions it as a key intermediate in the synthesis of various pharmacologically active agents. Its halogenated aromatic structure is particularly interesting because it can undergo a range of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling processes. These reactions are fundamental to modern drug discovery, enabling the construction of novel heterocyclic compounds and functionalized aromatic systems.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting specific biological pathways. 3,6-Dichloro-2-iodophenol has been utilized in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The iodine atom on the phenol ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of diverse substituents at other positions on the aromatic ring. This flexibility is essential for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

Moreover, 3,6-Dichloro-2-iodophenol has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The halogenated aromatic system contributes to enhanced charge transport properties, making it suitable for use in electronic devices. Researchers have explored its derivatives as dopants or emissive materials in OLEDs, where their ability to form stable radicals and participate in energy transfer processes is highly beneficial.

The synthesis of 3,6-Dichloro-2-iodophenol typically involves halogenation and iodination strategies starting from commercially available phenols. For instance, 2-hydroxybenzoic acid can be converted into 3,6-dichlorobenzoic acid through electrophilic aromatic substitution using chlorinating agents like phosphorus oxychloride (POCl₃). Subsequent iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). These synthetic routes highlight the compound's accessibility and utility in multi-step organic syntheses.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for producing 3,6-Dichloro-2-iodophenol. Catalytic processes that minimize waste and reduce energy consumption are being actively investigated. For example, photochemical iodination using visible light irradiation has shown promise in achieving high yields with minimal byproducts. Such innovations align with global efforts to make chemical synthesis more environmentally friendly while maintaining high efficiency.

The biological activity of derivatives of 3,6-Dichloro-2-iodophenol has been extensively studied. Researchers have synthesized various analogs to evaluate their potential as antimicrobial agents. The combination of chlorine and iodine substituents enhances the lipophilicity and cell membrane disruption capabilities of these compounds, making them effective against a range of bacterial strains. Preliminary studies have also explored their antifungal properties, suggesting that further investigation could uncover novel therapeutic applications.

In conclusion,3,6-Dichloro-2-iodophenol (CAS No: 63086-16-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that are pivotal for drug development and advanced material design. As research continues to uncover new synthetic methodologies and biological functions,3,6-Dichloro-2-iodophenol will undoubtedly remain a cornerstone in the chemist's toolkit for innovation.

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